molecular formula C17H21N3O3S B7020926 N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-methylsulfonylbenzamide

N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-methylsulfonylbenzamide

Cat. No.: B7020926
M. Wt: 347.4 g/mol
InChI Key: ZWXBQNOVHOEEOT-UHFFFAOYSA-N
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Description

N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-methylsulfonylbenzamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopentyl group, a methylpyrazole moiety, and a methylsulfonylbenzamide group

Properties

IUPAC Name

N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-12-15(11-18-20(12)13-7-3-4-8-13)19-17(21)14-9-5-6-10-16(14)24(2,22)23/h5-6,9-11,13H,3-4,7-8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXBQNOVHOEEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2CCCC2)NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-methylsulfonylbenzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the 1-cyclopentyl-5-methylpyrazole ring. This can be achieved through the reaction of cyclopentanone with hydrazine hydrate and methylhydrazine under acidic conditions to form the pyrazole ring.

    Sulfonylation: The next step involves the introduction of the sulfonyl group. This is typically done by reacting the pyrazole derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Amidation: The final step is the formation of the benzamide group. This involves the reaction of the sulfonylated pyrazole with 2-aminobenzamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-methylsulfonylbenzamide can undergo oxidation reactions, particularly at the methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzamide moiety. Reagents like sodium methoxide or potassium tert-butoxide can facilitate these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of substituted benzamides or pyrazoles.

Scientific Research Applications

N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-methylsulfonylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as a precursor in the development of new materials or catalysts.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. It may interact with specific proteins or enzymes, providing insights into their function.

    Medicine: Explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

    Industry: Utilized in the development of specialty chemicals or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-methylsulfonylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-chlorobenzamide
  • N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-methoxybenzamide
  • N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-nitrobenzamide

Uniqueness

N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-methylsulfonylbenzamide is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties such as increased polarity and potential for specific interactions with biological targets. This makes it particularly valuable in medicinal chemistry for the design of new therapeutic agents.

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